

Spectroscopic Analysis of Diethanolamine Borate: A Technical Guide

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Compound of Interest

Compound Name: Diethanolamine borate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **diethanolamine borate**, a compound of interest in various chemical and pharmaceutical applications. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of **diethanolamine borate**, including experimental protocols and data interpretation.

Introduction

Diethanolamine borate is a chemical compound formed from the reaction of diethanolamine and boric acid.[1] The resulting structure is a borate ester featuring a dative bond between the nitrogen atom of the diethanolamine and the boron atom, leading to a stable, cyclic structure.[2] This internal coordination differentiates it from simple borate esters and influences its chemical and physical properties. Spectroscopic techniques such as NMR and IR are crucial for the structural elucidation and characterization of this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of **diethanolamine borate** in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopy

The ^1H NMR spectrum of the reaction product of diethanolamine and boric acid shows characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the formation of the borate ester and the coordination of the nitrogen atom to the boron atom.

Table 1: ^1H NMR Chemical Shift Data for the Reaction Product of Diethanolamine and Boric Acid

Functional Group	Chemical Shift (δ) in ppm	Multiplicity
Amino Group (-NH)	2.6	Broad Singlet
Methylene Groups (-CH ₂)	3.4 and 3.6	Multiplet
Acid Hydroxyls (-OH)	4.0	Singlet
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d ₆)[3]		

For comparison, the ^1H NMR spectrum of the starting material, diethanolamine, in CDCl_3 shows signals at approximately 2.75 ppm (-CH₂-N), 3.68 ppm (-CH₂-O), and a broad signal for the -NH and -OH protons.[4] The downfield shift of the methylene protons in the **diethanolamine borate** product is consistent with the formation of the ester linkages and the change in the electronic environment around the nitrogen atom upon coordination to boron.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of **diethanolamine borate**. The chemical shifts of the carbon atoms in diethanolamine are expected to shift upon reaction with boric acid.

While a specific ^{13}C NMR spectrum for pure **diethanolamine borate** is not readily available in the literature, the data for the starting material, diethanolamine, provides a reference for interpretation.

Table 2: ^{13}C NMR Chemical Shift Data for Diethanolamine

Carbon Atom	Chemical Shift (δ) in ppm
-CH ₂ -N	~50
-CH ₂ -O	~60

Solvent: Not specified in the available literature.

[5]

Upon formation of **diethanolamine borate**, the chemical shifts of these carbons are expected to be influenced by the formation of the B-O-C bonds and the N-B dative bond.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in **diethanolamine borate**. The formation of the borate ester results in characteristic absorption bands.

Table 3: Characteristic IR Absorption Frequencies for **Diethanolamine Borate**

Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)
O-H	Stretching (H-bonded)	3200 - 3400 (broad)
N-H	Stretching	~3300
C-H	Stretching	2850 - 3000
B-O	Stretching (in BO ₄ units)	800 - 1200
B-O-B	Bending	600 - 800
C-N	Stretching	1000 - 1200
C-O	Stretching	1000 - 1200

The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of O-H stretching, likely from residual hydroxyl groups and absorbed water.[2] The characteristic B-O stretching vibrations confirm the formation of the borate ester.[6]

Experimental Protocols

Synthesis of Diethanolamine Borate

A common method for the synthesis of **diethanolamine borate** involves the direct reaction of diethanolamine and boric acid.^{[1][7]}

Procedure:

- Combine stoichiometric amounts of diethanolamine and boric acid in a reaction vessel.
- Heat the mixture to a temperature between 120 °C and 230 °C.^[1]
- The reaction proceeds with the elimination of water.
- Upon completion, the product is cooled to yield **diethanolamine borate**, which can be purified by recrystallization if necessary.

NMR Spectroscopic Measurement

Sample Preparation:

- Dissolve a small amount of the **diethanolamine borate** sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
- The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

Instrumental Parameters (General):

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-5 seconds.

- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Number of scans: 1024 or higher, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.
- Reference: Tetramethylsilane (TMS) is typically used as an internal standard ($\delta = 0.00$ ppm).

IR Spectroscopic Measurement

Sample Preparation:

- Solid Sample (KBr Pellet):
 - Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Solid Sample (ATR):
 - Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumental Parameters (General):

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral Range: Typically $4000\text{--}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before scanning the sample.

Visualization of Key Concepts

The following diagrams illustrate the molecular structure of **diethanolamine borate** and a typical experimental workflow for its spectroscopic analysis.

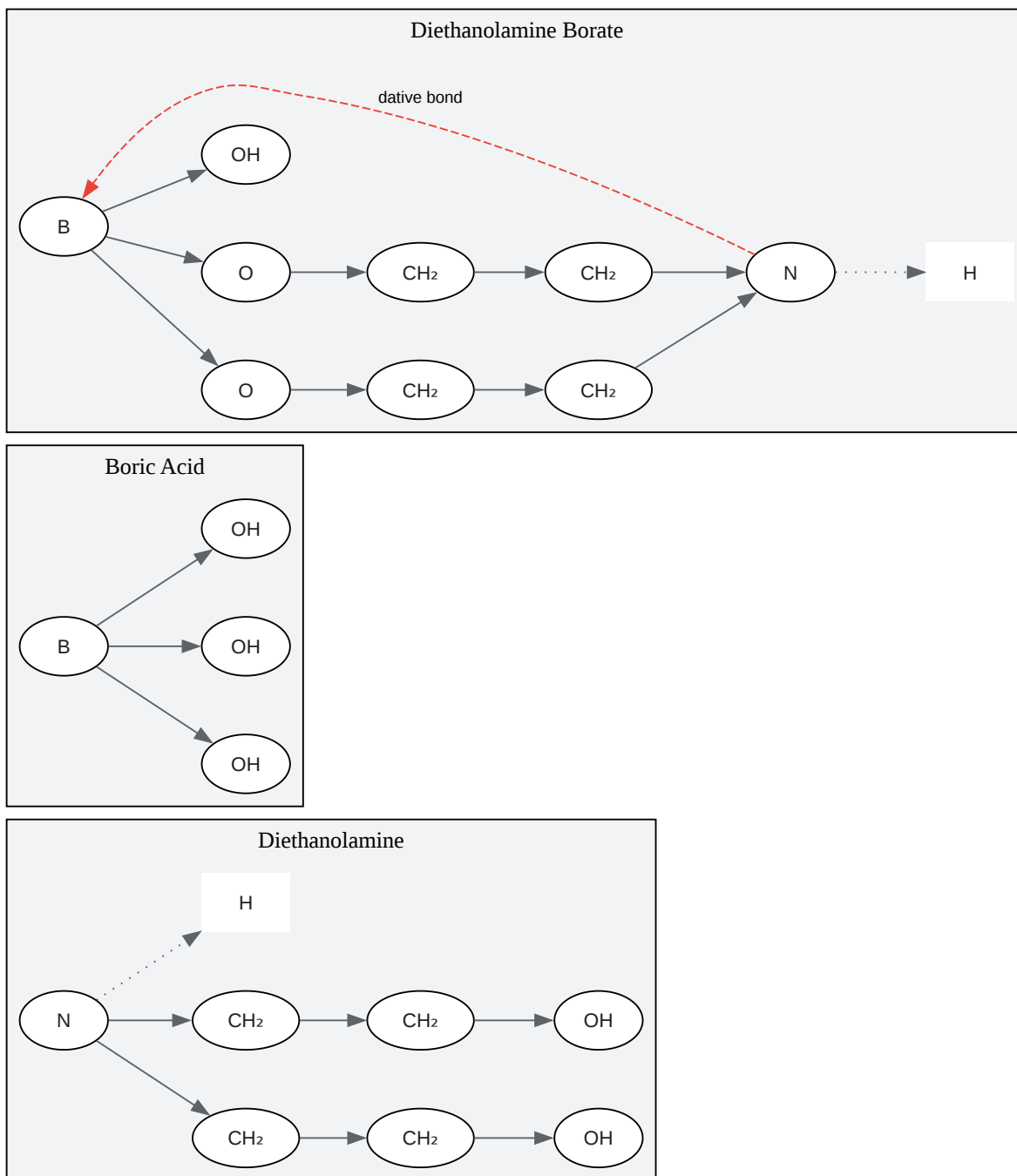
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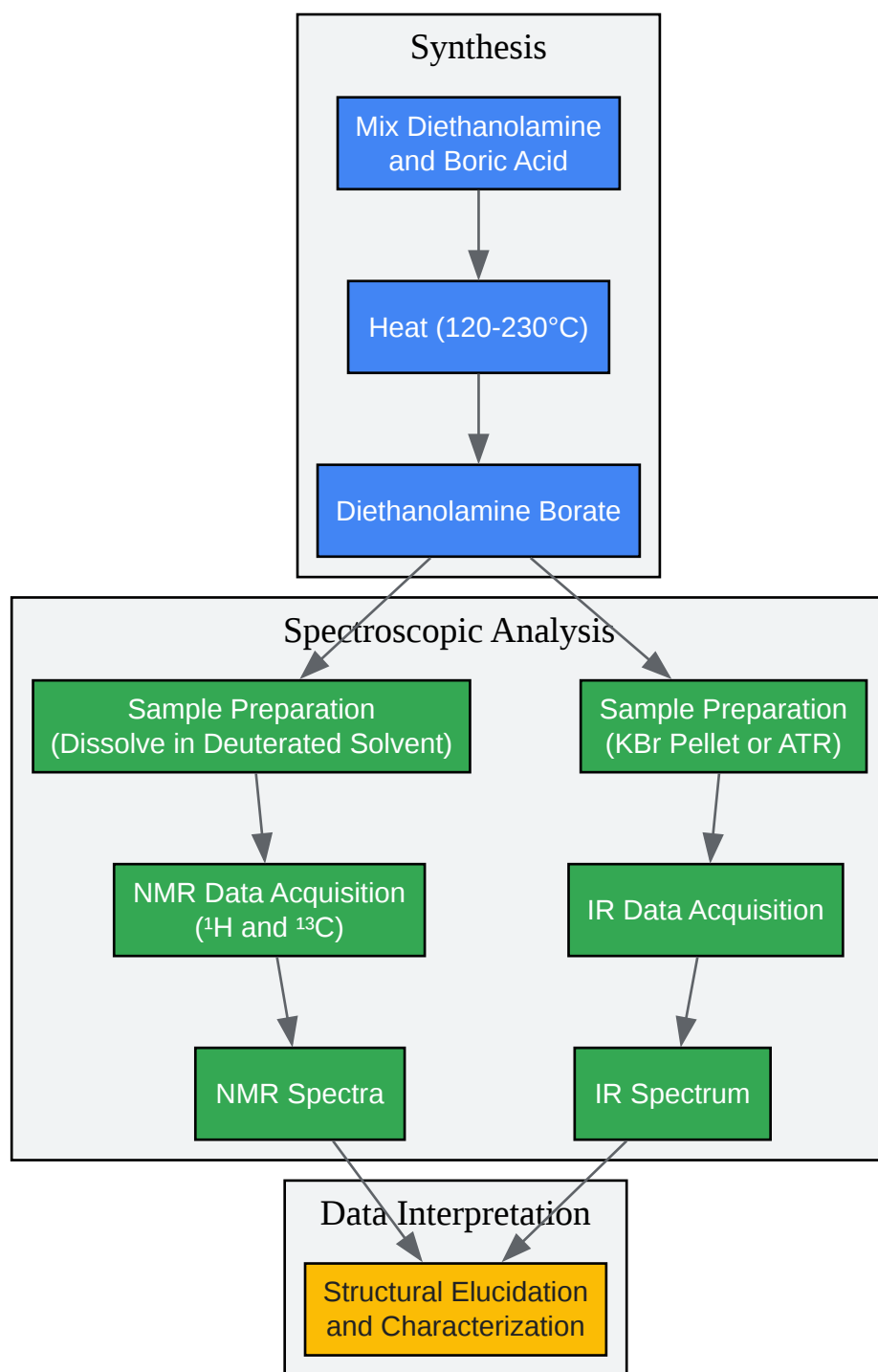
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Caption: Reaction scheme for the formation of **diethanolamine borate**.



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Caption: Experimental workflow for spectroscopic analysis.

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